Piperazine-1-carboxamidinium acetate
Overview
Description
Piperazine-1-carboxamidinium acetate is a useful research compound. Its molecular formula is C7H16N4O2 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine-1-carboxamidinium acetate is a complex compound with a variety of potential targets. Piperazine derivatives have been known to interact with various receptors and proteins, such as gaba receptors and sigma receptors .
Mode of Action
It’s known that piperazine compounds can bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Additionally, piperazine derivatives have been shown to interact with sigma receptors .
Biochemical Pathways
Piperazine derivatives have been shown to modulate multiple signaling pathways . For instance, piperazine compounds have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Pharmacokinetics
Piperazine compounds are generally known for their good bioavailability and are widely used in the development of therapeutics due to their availability, simple processing, and high yield .
Result of Action
Piperazine derivatives have been shown to induce apoptosis in cancer cells . For instance, a piperazine derivative was found to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing traditional apoptotic symptoms of DNA fragmentation and nuclear condensation .
Action Environment
The action of piperazine compounds can be influenced by various factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Piperazine-1-carboxamidinium acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission . The nature of these interactions involves binding to the receptor sites, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use in antiparasitic treatments.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cytochrome c, which are key players in the intrinsic mitochondrial signaling pathway . This apoptotic effect is crucial for its potential use as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of parasites, making it effective in treating parasitic infections. Additionally, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, further contributing to its antiparasitic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can induce apoptosis in cancer cells over a prolonged period, with increased activities of caspase-3 and -9 observed . These temporal effects highlight its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it is well-tolerated and effective in treating parasitic infections. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . The threshold effects observed in these studies are crucial for determining safe and effective dosage levels for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits the metabolism of succinic acid in ascarids, disrupting their energy management . This inhibition is a key aspect of its antiparasitic mechanism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be freely soluble in water, which facilitates its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its association with the plasma membrane is essential for its role in modulating cell signaling pathways . This localization ensures that the compound exerts its effects in the appropriate cellular context.
Properties
IUPAC Name |
acetic acid;piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUFAWUQDSWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.